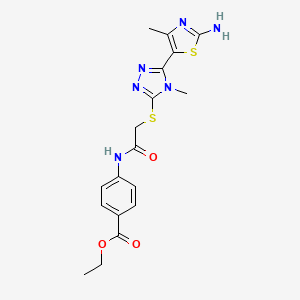
ethyl 4-(2-((5-(2-amino-4-methylthiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, ethyl 4-(2-((5-(2-amino-4-methylthiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, is a complex molecule that likely contains multiple functional groups, including an ester, amide, thiazole, triazole, and a thioether linkage. Although none of the provided papers directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and potential biological activities, which can be used to infer some properties of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with simpler molecules, often involving esterification, cyclization, and condensation reactions. For example, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of a pyrazole derivative with ammonium thiocyanate and an amino ester . Similarly, the synthesis of ethyl 2-amino benzothiazole derivatives starts with the esterification of an amino acid followed by a series of reactions including thiocyanate treatment and oxidative cyclization . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic methods such as IR, Raman, NMR, and sometimes X-ray diffraction . Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data for validation . For the compound , similar analytical and computational techniques would likely be used to determine its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of various functional groups. For instance, the presence of amino groups can lead to the formation of Schiff bases when treated with aldehydes . The thiazole and triazole rings in the compound may also participate in various chemical reactions, potentially including nucleophilic substitutions or electrophilic additions, depending on the reaction conditions and the nature of the reactants .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups such as amides and esters would affect its solubility in different solvents. The compound's spectroscopic properties, such as IR and Raman spectra, would reflect its functional groups and molecular vibrations . Additionally, the compound's crystal structure and molecular modeling could provide insights into its stability and reactivity .
Relevant Case Studies
While the papers provided do not contain case studies directly related to the compound of interest, they do offer insights into the biological activities of similar compounds. For instance, some synthesized imides exhibit antibacterial activities , and certain thiazine derivatives have been evaluated for anti-allergy activity . These studies suggest that the compound could also possess biological activities, which could be explored in future research.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Applications
Research on related heterocyclic compounds, including those containing triazole, thiadiazole, and benzothiazole moieties, has shown significant promise in various applications. These compounds are central to the development of new materials and pharmaceuticals due to their unique structural and electronic properties. For instance, the study on the synthesis and characterization of new quinazolines as potential antimicrobial agents reveals the potential of these heterocyclic compounds in addressing resistance to existing antimicrobial drugs (Desai, Shihora, & Moradia, 2007). Similarly, the exploration of hydrogen-bonded supramolecular structures in substituted 4-pyrazolylbenzoates underscores the importance of these molecules in the creation of novel materials with specific physical and chemical properties (Portilla et al., 2007).
Synthesis and Biological Activity
The synthesis and evaluation of biological activity of heterocyclic compounds derived from ethyl 2-amino benzothiazole-6-carboxylate derivatives highlight the role of these molecules in developing new therapeutic agents (Jebur, Abdullah, & Saleh, 2018). These studies are crucial for the pharmaceutical industry, where there is a continuous search for new active compounds with potential benefits in treating various diseases.
Insecticidal Properties
Research on the synthesis of heterocycles incorporating a thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, opens new avenues for developing environmentally friendly insecticides (Fadda et al., 2017). Such studies are vital for agriculture, where there is a need for effective and sustainable pest management solutions.
Molecular Docking and Theoretical Studies
Theoretical and computational studies, such as FT-IR, FT-Raman, and molecular docking of related compounds, offer insights into the interaction mechanisms with biological targets. These studies are essential for drug design and development, providing a foundation for understanding how molecules interact with enzymes, receptors, and other biological molecules (El-Azab et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[2-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S2/c1-4-27-16(26)11-5-7-12(8-6-11)21-13(25)9-28-18-23-22-15(24(18)3)14-10(2)20-17(19)29-14/h5-8H,4,9H2,1-3H3,(H2,19,20)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIORIXIQCNIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=C(N=C(S3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((5-(2-amino-4-methylthiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2522894.png)

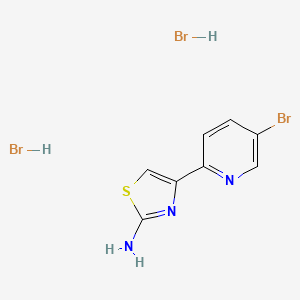
![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)


![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2522909.png)
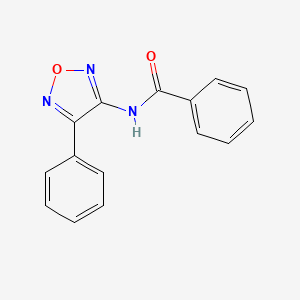
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)
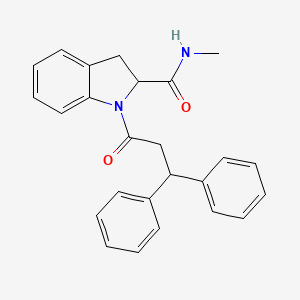
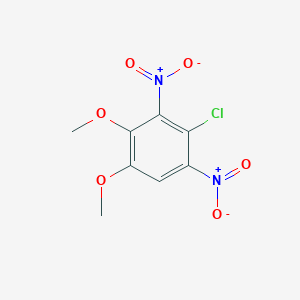
![8-{2-[4-(2-Fluorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2522916.png)
